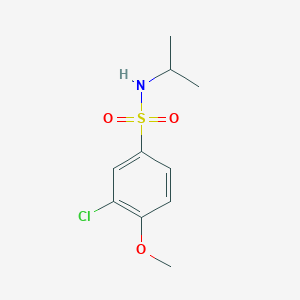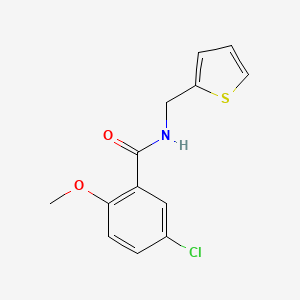![molecular formula C11H15N3OS2 B5700379 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Applications De Recherche Scientifique
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of electronic devices due to its semiconducting properties.
Mécanisme D'action
The mechanism of action of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to increase the levels of acetylcholine, which is important for cognitive function. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. In the body, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in lab experiments is its unique properties, which make it a versatile compound for various applications. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the study of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide. One potential direction is the development of new derivatives of this compound with improved properties and reduced toxicity. Additionally, this compound can be studied further for its potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy. Furthermore, the use of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide in the development of electronic devices can be further explored. Finally, the potential use of this compound as a pesticide can be studied further for its effectiveness and safety.
Méthodes De Synthèse
The synthesis method for N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide involves the reaction of 2-amino-5-(allylsulfanyl)-1,3,4-thiadiazole with cyclopentanecarboxylic acid chloride in the presence of a base. The reaction results in the formation of the desired compound, which is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
Propriétés
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c1-2-7-16-11-14-13-10(17-11)12-9(15)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJLFNLWPDKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)




![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)






![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)